4-(3,4-Difluorophenyl)piperidine hydrochloride

Akt kinase inhibition Structure-activity relationship Piperidine scaffold optimization

4-(3,4-Difluorophenyl)piperidine hydrochloride (CAS 721958-67-4) is a fluorinated 4-arylpiperidine building block with the molecular formula C₁₁H₁₄ClF₂N and a molecular weight of 233.69 g/mol. The compound exists as the hydrochloride salt of 4-(3,4-difluorophenyl)piperidine, featuring a piperidine ring substituted at the 4-position with a 3,4-difluorophenyl group.

Molecular Formula C11H14ClF2N
Molecular Weight 233.68 g/mol
CAS No. 721958-67-4
Cat. No. B1389881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Difluorophenyl)piperidine hydrochloride
CAS721958-67-4
Molecular FormulaC11H14ClF2N
Molecular Weight233.68 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CC(=C(C=C2)F)F.Cl
InChIInChI=1S/C11H13F2N.ClH/c12-10-2-1-9(7-11(10)13)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H
InChIKeyOPXNNFWYVBNDBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,4-Difluorophenyl)piperidine hydrochloride (CAS 721958-67-4): Structural and Procurement Baseline


4-(3,4-Difluorophenyl)piperidine hydrochloride (CAS 721958-67-4) is a fluorinated 4-arylpiperidine building block with the molecular formula C₁₁H₁₄ClF₂N and a molecular weight of 233.69 g/mol . The compound exists as the hydrochloride salt of 4-(3,4-difluorophenyl)piperidine, featuring a piperidine ring substituted at the 4-position with a 3,4-difluorophenyl group. Commercially available at purities typically ≥95% (with select vendors offering 97%+) , this heterocyclic intermediate serves as a key synthetic precursor in medicinal chemistry programs targeting kinase inhibition and central nervous system (CNS) receptor modulation [1]. Its defined stereoelectronic profile—conferred by the ortho/meta-difluoro substitution pattern—distinguishes it from mono-fluorinated and non-fluorinated 4-phenylpiperidine congeners in terms of target binding affinity, metabolic stability, and downstream pharmacological selectivity [2].

Why 4-(3,4-Difluorophenyl)piperidine hydrochloride Cannot Be Casually Substituted by In-Class 4-Arylpiperidine Analogs


The 4-arylpiperidine class encompasses a broad range of phenyl-substituted piperidines, but the number, position, and electronic nature of aryl substituents profoundly affect target binding, selectivity, and pharmacokinetic behavior. Systematic SAR studies within the Akt inhibitor series demonstrate that replacing the 3,4-difluorophenyl group with an unsubstituted phenyl ring reduces Akt1 inhibitory potency by approximately 3.7-fold (IC₅₀ 191.0 nM vs. 709.6 nM) when other scaffold variables are held constant [1]. More dramatically, when combined with optimal hinge-binding elements, the 3,4-difluorophenyl-containing analog achieves an IC₅₀ of 6.4 nM—approximately 111-fold more potent than the unsubstituted phenyl baseline [1]. The specific 3,4-difluoro regiochemistry is also critical: shifting the fluorine substitution pattern (e.g., to 2,4-difluoro) or relocating the aryl attachment from the 4-position to the 3-position of the piperidine ring yields compounds with distinct conformational preferences and receptor interaction profiles [2]. Furthermore, the hydrochloride salt form of this compound provides defined stoichiometry and enhanced handling characteristics (solid at ambient temperature, improved aqueous solubility for downstream chemistry) compared to the free base form or alternative counterions . These quantitative performance gaps mean that procurement of a generic '4-arylpiperidine' cannot recapitulate the specific reactivity, biological potency, or selectivity profile conferred by the 3,4-difluorophenyl substitution pattern.

4-(3,4-Difluorophenyl)piperidine hydrochloride: Quantitative Differentiation Evidence Against Closest Analogs


Akt1 Inhibitory Potency: 3,4-Difluorophenyl vs. Unsubstituted Phenyl – Direct SAR Comparison

In a direct head-to-head SAR study of 3,4-disubstituted piperidine Akt inhibitors (Dong et al., 2019), the 3,4-difluorophenyl substituent (R₃ group) was compared against an unsubstituted phenyl ring within an otherwise identical molecular framework. Compound A2 (R₃ = 3,4-difluoro) exhibited an Akt1 IC₅₀ of 191.0 nM, representing a 3.7-fold improvement over compound A1 (R₃ = H, IC₅₀ = 709.6 nM). When the 3,4-difluorophenyl group was combined with optimal R₁/R₂ substituents (Cl, Cl), compound A6 achieved an Akt1 IC₅₀ of 6.4 nM—approximately 111-fold more potent than the fully unsubstituted analog A1 and equipotent to the clinical candidate GSK-795 (IC₅₀ = 4.7 nM) [1].

Akt kinase inhibition Structure-activity relationship Piperidine scaffold optimization

Akt Isoform Selectivity: Hu7691 (3,4-Difluorophenylpiperidine-Derived) vs. Clinical Pan-Akt Inhibitor GSK2141795

The drug candidate Hu7691, constructed on the (3S,4S)-4-(3,4-difluorophenyl)piperidin-3-amine scaffold—for which 4-(3,4-difluorophenyl)piperidine hydrochloride serves as a key synthetic precursor—achieves a 24-fold selectivity window between Akt1 (IC₅₀ = 4.0 nM) and Akt2 (IC₅₀ = 97.5 nM), with Akt3 at 28 nM [1]. In contrast, the clinical pan-Akt inhibitor GSK2141795 (Uprosertib) displays IC₅₀ values of 180 nM (Akt1), 328 nM (Akt2), and 38 nM (Akt3), yielding only 1.8-fold Akt1/Akt2 selectivity and substantially weaker Akt1 potency (~45-fold less potent than Hu7691) [2]. This isoform selectivity profile, enabled by the 3,4-difluorophenyl group's dihedral angle geometry within the Akt active site, is directly linked to reduced keratinocyte apoptosis (HaCaT IC₅₀ = 15 μM for Hu7691) and decreased cutaneous toxicity in vivo, a dose-limiting adverse effect of pan-Akt inhibitors [1].

Akt isoform selectivity Kinase inhibitor safety Cutaneous toxicity

Neuroblastoma Cell Differentiation Induction: Hu7691 vs. GSK2141795 and AZD5363 – Functional Comparison

In a comparative study across multiple neuroblastoma cell lines, Hu7691—derived from the 4-(3,4-difluorophenyl)piperidine scaffold—demonstrated neuroblastoma cell differentiation-inducing activity with an average IC₅₀ of 11.28 μmol/L (SRB assay), while GSK2141795 showed a close average IC₅₀ of 2.95 μmol/L [1]. Despite the moderately higher IC₅₀ in proliferation assays, Hu7691 exhibited a notably superior safety profile: PI staining revealed Hu7691 treatment around its IC₅₀ induced little cell death, whereas the comparator compounds caused significant cell death at equivalent concentrations [1]. Critically, Hu7691 demonstrated in vivo confirmation of differentiation-dependent therapeutic effects in neuroblastoma models, and the study concluded that Hu7691 'holds better promises in further clinical application' given its optimization for reduced toxicity versus AZD5363 and GSK2141795 [1]. Hu7691 received IND approval from China's NMPA for clinical evaluation [2].

Neuroblastoma differentiation therapy AKT inhibitor pharmacology Pediatric oncology

CNS Polypharmacology: 3,4-Difluorophenylpiperidine as a Privileged Scaffold for Dopamine D3/5-HT1A Dual Modulation

The 4-(3,4-difluorophenyl)piperidine motif serves as a core pharmacophoric element in atypical antipsychotic development, providing the structural basis for Iloperidone and Risperidone analogs . Derivatives incorporating this scaffold have demonstrated exceptional dual receptor binding profiles: one optimized 4-(3,4-difluorophenyl)piperidine derivative exhibited Ki = 0.17 nM at human dopamine D3 receptor (hD₃) and Ki = 0.16 nM at serotonin 5-HT1A receptor, with >50-fold selectivity over the dopamine D2 receptor short and long isoforms (hD₂s/l Ki = 8.9 and 12.1 nM, respectively) [1]. This D3/5-HT1A dual agonism/partial agonism profile with D2 sparing is considered a key differentiator for next-generation antipsychotics seeking to maintain efficacy while reducing extrapyramidal side effects (EPS) associated with potent D2 antagonism. The 3,4-difluoro substitution pattern is structurally distinct from the 4-fluoro or 2,4-difluoro congeners used in other CNS agents (e.g., Paroxetine's 4-fluorophenyl group, Haloperidol's 4-chlorophenyl group), offering a differentiated receptor interaction landscape [2].

Dopamine D3 receptor Serotonin 5-HT1A Antipsychotic drug design

Physicochemical and Handling Profile: Hydrochloride Salt vs. Free Base and Positional Isomer Comparison

The hydrochloride salt form (CAS 721958-67-4, MW 233.69) of 4-(3,4-difluorophenyl)piperidine provides defined stoichiometric composition and is a solid at ambient temperature (20°C), facilitating accurate weighing and long-term storage under cool, dry conditions . In comparison, the free base form (CAS 262272-56-0, MW 197.22) is also commercially available but may exhibit different handling characteristics and solubility profiles . The 4-positional isomer (3,4-difluorophenyl at the piperidine 4-position) is structurally distinct from the 3-positional isomer 3-(3,4-difluorophenyl)piperidine (CAS 1203798-94-0), with the former providing the specific geometry required for the Akt inhibitor and antipsychotic pharmacophore models described above . The regioisomeric 4-(2,4-difluorophenyl)piperidine (CAS 291289-50-4) exhibits a slightly lower boiling point (235.8°C vs. 255.2°C for the 3,4-isomer), reflecting altered intermolecular interactions that may translate to different crystallization and formulation behavior . Commercially, the hydrochloride salt is available from multiple vendors at 95–97% purity with typical catalog sizes ranging from 50 mg to 2.5 g, providing procurement flexibility for both exploratory and scale-up chemistry .

Salt form selection Physicochemical properties Laboratory handling

Optimal Procurement Scenarios for 4-(3,4-Difluorophenyl)piperidine hydrochloride Based on Quantitative Differentiation Evidence


Akt1-Selective Kinase Inhibitor Lead Optimization Requiring Reduced Cutaneous Toxicity

Medicinal chemistry teams pursuing ATP-competitive Akt inhibitors with isoform selectivity should prioritize 4-(3,4-difluorophenyl)piperidine hydrochloride as the chiral amine building block for constructing the (3S,4S)-3-amino-4-arylpiperidine scaffold. As demonstrated by the Hu7691 program, this scaffold enables a 24-fold Akt1/Akt2 selectivity window (IC₅₀ 4.0 vs. 97.5 nM) that directly translates to reduced HaCaT keratinocyte toxicity (IC₅₀ = 15 μM) and eliminates the dose-limiting rash observed with pan-Akt inhibitors in clinical trials [1]. The compound's NMPA IND approval validates the translational relevance of this scaffold [1]. Procurement of the specific CAS 721958-67-4 hydrochloride salt ensures correct stoichiometry for subsequent N-acylation or reductive amination chemistry to install the requisite hinge-binding moiety [2].

D3/5-HT1A Dual Modulator Discovery for Next-Generation Antipsychotics with Reduced EPS Liability

CNS drug discovery groups developing dopamine D3 receptor-preferring agents with concomitant 5-HT1A activity should select this compound as a core pharmacophoric building block. Structure-activity data show that 4-(3,4-difluorophenyl)piperidine derivatives can achieve picomolar dual affinity at D3 (Ki = 0.17 nM) and 5-HT1A (Ki = 0.16 nM) with >50-fold selectivity over D2 receptors [3]. This receptor signature is mechanistically associated with antipsychotic efficacy while sparing the D2-mediated motor side effects that limit current standard-of-care agents. The 3,4-difluoro substitution pattern is a critical determinant of this selectivity profile and cannot be replicated with mono-fluoro (4-fluorophenyl) or chloro-substituted (4-chlorophenyl) piperidine alternatives, which predominantly engage D2 or serotonergic pathways, respectively .

Neuroblastoma Differentiation Therapy Research Programs

Investigators studying differentiation-inducing therapies for high-risk pediatric neuroblastoma should procure this building block for synthesizing AKT inhibitor candidates that trigger neurogenesis rather than apoptosis. The Hu7691 derivative demonstrated that compounds built on this scaffold induce neurite outgrowth, cell cycle arrest, and differentiation mRNA marker expression in neuroblastoma models, with a wider therapeutic window than comparator AKT inhibitors GSK2141795 and AZD5363 [4]. The differentiation mechanism is AKT-dependent and confirmed in vivo, making this scaffold a strategic starting point for developing the next generation of differentiation therapy agents—an area of high unmet need given that current options (retinoids) show limited efficacy in high-risk patients [4].

Structure-Activity Relationship Studies of Fluorine Substitution Effects on Piperidine Conformation and Target Engagement

Physical organic chemistry and computational chemistry groups investigating the conformational effects of fluorine substitution on 4-arylpiperidine scaffolds should acquire this compound as part of a systematic comparator set. The 3,4-difluorophenyl group introduces specific dihedral angle constraints that influence the presentation of the piperidine nitrogen to kinase hinge regions and GPCR binding pockets [2]. Pairing this compound with its 4-(4-fluorophenyl)piperidine (CAS 37656-48-7), 4-(2,4-difluorophenyl)piperidine (CAS 291289-50-4), and 4-phenylpiperidine analogs enables rigorous deconvolution of electronic (σ) versus steric/torsional effects. The hydrochloride salt form ensures consistent handling and solubility across the comparator series for reproducible assay conditions .

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